Cas no 887217-58-5 (7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one)

7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one
- 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one
- 2H-1-Benzopyran-2-one, 7-hydroxy-3-phenyl-8-(1-piperidinylmethyl)-
- 887217-58-5
- AKOS002049520
- 7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one
- 7-hydroxy-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
- F1862-0681
-
- インチ: 1S/C21H21NO3/c23-19-10-9-16-13-17(15-7-3-1-4-8-15)21(24)25-20(16)18(19)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2
- InChIKey: ZOOGQJOPWJIBRC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(CN3CCCCC3)C(O)=CC=C2C=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 335.15214353g/mol
- どういたいしつりょう: 335.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.270±0.06 g/cm3(Predicted)
- ふってん: 544.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 6.93±0.20(Predicted)
7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0681-2mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-3mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-30mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-15mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-5μmol |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-10μmol |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-20μmol |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-5mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-4mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1862-0681-40mg |
7-hydroxy-3-phenyl-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one |
887217-58-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
Recent Advances in the Study of 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one (CAS: 887217-58-5)
The compound 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one (CAS: 887217-58-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin derivative, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its pharmacological properties and mechanisms of action. The presence of the piperidin-1-ylmethyl group at the 8-position and the hydroxyl group at the 7-position of the coumarin scaffold are believed to play critical roles in its biological activity.
Recent research has focused on the synthesis and optimization of 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one to enhance its bioavailability and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against specific protein kinases involved in inflammatory pathways. The researchers employed a combination of molecular docking and in vitro assays to identify the binding interactions between the compound and its target proteins, providing valuable insights into its mechanism of action.
In addition to its anti-inflammatory properties, 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one has shown promise as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, by modulating the expression of pro-apoptotic proteins. The study also highlighted the compound's selectivity towards cancer cells, sparing normal cells, which is a crucial factor in reducing side effects during chemotherapy.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary findings from a 2023 study in the European Journal of Medicinal Chemistry suggest that 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells.
Despite these promising findings, challenges remain in the development of 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one as a therapeutic agent. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. Ongoing research is exploring the use of prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, 7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one (CAS: 887217-58-5) represents a versatile scaffold with multiple therapeutic applications. Its ability to target diverse biological pathways makes it a valuable candidate for drug development. Future studies should focus on optimizing its pharmacokinetic properties and conducting rigorous in vivo evaluations to translate these findings into clinical applications.
887217-58-5 (7-hydroxy-3-phenyl-8-(piperidin-1-yl)methyl-2H-chromen-2-one) 関連製品
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 1105245-73-5(N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide)
- 6909-93-9(4-Methyl-pyridine-2,5-diamine)
- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 2228578-46-7(1-bromo-3-(2-bromoethyl)-5-methylbenzene)
- 1013-69-0(Noreugenin)
- 2229102-26-3(tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)




